![molecular formula C13H12N2S B2863917 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 940724-96-9](/img/structure/B2863917.png)
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .
Synthesis Analysis
A series of imidazo[2,1-b][1,3,4]thiadiazoles have been prepared by reacting 2-amino-1,3,4-thiadiazole with various phenacyl bromides in alcohol . The structures of all the derivatives were confirmed by IR, NMR, and mass spectroscopy .Molecular Structure Analysis
The structures of the newly synthesized compounds were established based on 1H NMR, 13C NMR, LC-Mass spectral, Elemental analyses, and single-crystal XRD techniques .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole-based compounds have been reported as anticancer agents . Their biological characteristics as well as structure-activity relationship (SAR) have been reviewed and evaluated .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, LC-Mass spectral, Elemental analyses, and single-crystal XRD .Scientific Research Applications
Therapeutic Versatility of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazoles, including the 6-(3,4-Dimethylphenyl) derivative, are recognized for their broad pharmacological potential in medicinal chemistry. These compounds have been extensively investigated for developing new derivatives that exhibit a diverse range of pharmacological activities. The fused heterocyclic structure of imidazo[2,1-b]thiazoles is integral to numerous therapeutic agents, showcasing their importance in drug development (Shareef, Khan, Babu, & Kamal, 2019).
Antitumor Properties of Imidazole Derivatives
Imidazole derivatives, which include the structural motif found in 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, have been reviewed for their antitumor activity. Various derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown promising results in preclinical testing, highlighting the potential of these compounds in cancer therapy (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Novel Thiazole Derivatives and Their Therapeutic Applications
Recent patent reviews of novel thiazole derivatives, which include the thiazole component of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, have demonstrated their potential in therapeutic applications. These derivatives have been explored for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. The reviews emphasize the versatility of thiazole derivatives in medicinal chemistry, underscoring their potential in developing drugs with fewer side effects (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Antioxidant and Anti-inflammatory Agents Based on Benzofused Thiazole Derivatives
Research focused on benzofused thiazole derivatives, related to the thiazole structure in 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, has shown significant antioxidant and anti-inflammatory activities. These derivatives were synthesized and evaluated in vitro, demonstrating their potential as therapeutic agents in combating oxidative stress and inflammation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Applications in Antimicrobial and Antifungal Therapies
Imidazole, a component of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, serves as a crucial raw material in the pharmaceutical industry for manufacturing drugs with antimicrobial and antifungal properties. This highlights the importance of imidazole derivatives, including 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole, in developing treatments for microbial infections (Anonymous, 2022).
Mechanism of Action
Target of Action
The primary target of 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A
Biochemical Pathways
By inhibiting Pantothenate synthetase, 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole disrupts the biosynthesis of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the inhibition of its biosynthesis can have significant downstream effects on these metabolic pathways.
Pharmacokinetics
The compound was designed and predicted using in silico admet , suggesting that it may have favorable pharmacokinetic properties
Result of Action
The inhibition of Pantothenate synthetase by 6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole leads to a disruption in the biosynthesis of coenzyme A . This disruption can affect various metabolic pathways, leading to a decrease in the viability of Mtb. The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range .
Safety and Hazards
properties
IUPAC Name |
6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-9-3-4-11(7-10(9)2)12-8-15-5-6-16-13(15)14-12/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADFVNGYRIEWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole |
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